Enhanced Anti-HCC Activity via Fluoro Substitution
A structure-activity relationship (SAR) study on 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives identified a 2,3,4-fluoro-substituted analog (compound 28) as the lead compound, demonstrating superior anti-hepatocellular carcinoma (HCC) effects [1]. This compound's enhanced activity is directly attributed to the fluoro-substitution, showing quantifiably lower cytotoxicity and higher anti-HCC activity compared to other synthesized analogs.
| Evidence Dimension | Cytotoxicity to normal liver cells and anti-cancer activity |
|---|---|
| Target Compound Data | DHN 28 (2,3,4-fluoro-substituted) was selected as the lead compound for its combination of low toxicity and high activity. |
| Comparator Or Baseline | Other 34 synthesized piperazine-substituted DHN derivatives lacking this specific fluorination pattern. |
| Quantified Difference | Cited as having "better anti-cancer effects than previous compounds" due to "lower cytotoxicity to THLE-3 and higher anti-HCC activity against HepG2 cells". |
| Conditions | In vitro; THLE-3 normal liver cells and HepG2 hepatocellular carcinoma cell lines. |
Why This Matters
This data establishes a clear class-level link between 4-fluoro substitution on the DHN scaffold and a superior therapeutic index for anti-HCC applications, guiding procurement for oncology-focused research.
- [1] Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellular carcinoma cells via inhibition of NF-κB and MAPK signaling pathways. European Journal of Medicinal Chemistry, 2025. View Source
